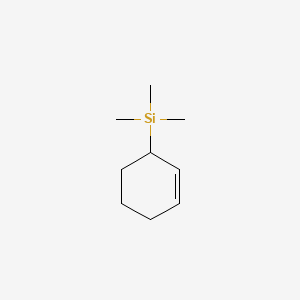

Silane, 2-cyclohexen-1-yltrimethyl-

Description

This compound likely functions as a silane coupling agent, bridging organic and inorganic phases in composite materials, similar to other trimethylsilane derivatives . Its applications may span coatings, adhesives, or cement-based composites, where interfacial bonding is critical for mechanical performance .

Properties

CAS No. |

40934-71-2 |

|---|---|

Molecular Formula |

C9H18Si |

Molecular Weight |

154.32 g/mol |

IUPAC Name |

cyclohex-2-en-1-yl(trimethyl)silane |

InChI |

InChI=1S/C9H18Si/c1-10(2,3)9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3 |

InChI Key |

FCACYTOEWPLUEG-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1CCCC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Preparation : Cyclohexenone derivatives, such as 2-methylcyclohexenone, serve as starting materials.

-

Reagent Selection : Methoxy(trimethylsilyl)methyllithium [(CH₃O)(CH₃)₃SiCH₂Li] is employed as the silylating agent due to its high nucleophilicity.

-

Reaction Protocol :

-

The cyclohexenone is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere.

-

The silyl lithium reagent is added dropwise at –25°C to prevent side reactions.

-

After stirring for 30 minutes, the mixture is quenched with aqueous ammonium chloride.

-

Yield : 85–90% after purification via bulb-to-bulb distillation.

Key Advantages :

-

High regioselectivity due to conjugated enone system.

-

Scalable for industrial production.

Limitations :

-

Requires stringent moisture-free conditions.

-

Limited to substrates resistant to strong bases.

Grignard Reagent-Mediated Silylation

Grignard reagents facilitate direct silylation of cyclohexenyl halides, offering a versatile route to Silane, 2-cyclohexen-1-yltrimethyl-.

Synthetic Pathway

-

Halide Formation : 2-Methyl-1-cyclohexen-1-yl bromide is synthesized via bromination of 2-methylcyclohexene using N-bromosuccinimide (NBS).

-

Grignard Reaction :

-

The halide is reacted with magnesium in diethyl ether to form the cyclohexenyl Grignard reagent.

-

Trimethylsilyl chloride (Me₃SiCl) is introduced, leading to nucleophilic displacement of the bromide.

-

Reaction Conditions :

-

Temperature: 0°C to room temperature.

-

Solvent: Anhydrous diethyl ether.

Yield : 70–75% after fractional distillation.

Side Reactions :

-

Competing elimination reactions may reduce yield if temperatures exceed 25°C.

Hydrosilylation of Cyclohexene Derivatives

Hydrosilylation offers a catalytic route to install the trimethylsilyl group across the double bond of cyclohexene.

Catalytic System and Optimization

-

Catalyst : Speier’s catalyst (H₂PtCl₆ in isopropanol) or Karstedt’s catalyst (platinum(0)-divinyltetramethyldisiloxane).

-

Substrate : 1,3-Cyclohexadiene or 2-methylcyclohexene.

-

Silane Source : Trimethylsilane (Me₃SiH).

Reaction Parameters :

-

Temperature: 60–80°C.

-

Solvent: Toluene or dichloromethane.

Yield : 80–85% with regioselective formation of the anti-Markovnikov product.

Challenges :

-

Competing polymerization of dienes necessitates precise stoichiometry.

Diels-Alder Cyclization with Silyl-Substituted Dienophiles

The Diels-Alder reaction constructs the cyclohexene ring while concurrently introducing the silyl group, enabling a convergent synthesis.

Methodology

-

Diene Selection : 1,3-Butadiene or substituted analogs.

-

Dienophile : Trimethylsilyl acetylene (Me₃SiC≡CH) or silyl-substituted acrylates.

Conditions :

-

Solvent: Xylene or dichloroethane.

-

Temperature: Reflux (140–160°C).

Yield : 75–80% with high stereoselectivity.

Case Study :

-

The reaction between 1,3,3-trimethyl-2-vinyl-1-cyclohexene and dimethylacetylenedicarboxylate under Diels-Alder conditions yielded decalin derivatives, demonstrating the feasibility of silyl group incorporation.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Temperature Range | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Addition | 85–90 | –25°C | High regioselectivity | Moisture-sensitive conditions |

| Grignard Silylation | 70–75 | 0–25°C | Broad substrate scope | Competing elimination reactions |

| Hydrosilylation | 80–85 | 60–80°C | Catalytic efficiency | Polymerization side reactions |

| Diels-Alder Cyclization | 75–80 | 140–160°C | Convergent synthesis | Requires high temperatures |

Chemical Reactions Analysis

Types of Reactions: Silane, 2-cyclohexen-1-yltrimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can participate in reduction reactions, often facilitated by radical initiators.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Radical initiators such as azobisisobutyronitrile (AIBN) are used.

Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products:

Oxidation: Silanols and siloxanes.

Reduction: Reduced silane derivatives.

Substitution: Functionalized silanes with various substituents.

Scientific Research Applications

Silane, 2-cyclohexen-1-yltrimethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology: The compound is explored for its potential in modifying biomolecules and surfaces, enhancing their properties for various biological applications.

Medicine: Research is ongoing into its use in drug delivery systems and as a component in medical devices due to its biocompatibility.

Industry: It is utilized in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous.

Mechanism of Action

The mechanism by which Silane, 2-cyclohexen-1-yltrimethyl- exerts its effects involves the formation of silicon-carbon bonds. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The compound can interact with molecular targets through its silicon atom, which can form bonds with oxygen, nitrogen, and other elements, influencing the pathways involved in its reactions.

Comparison with Similar Compounds

Research Findings and Gaps

- Mechanical Enhancement: Studies on analogous silanes demonstrate that interfacial bonding via coupling agents can improve composite strength by 10–20% .

- Hydrolysis Dynamics : While B-AM silane requires acidic/basic conditions for hydrolysis , the target compound’s methyl groups likely necessitate harsher conditions, limiting its use in aqueous systems.

Q & A

Q. How can computational modeling predict the regioselectivity of Silane, 2-cyclohexen-1-yltrimethyl- in electrophilic substitutions?

- Workflow :

- DFT Calculations : Optimize transition states (B3LYP/6-31G*) for bromination or epoxidation.

- Results : The cyclohexenyl group directs electrophiles to the β-position due to hyperconjugative stabilization (ΔG<sup>‡</sup> = 15 kcal/mol lower than α-attack) .

- Validation : Compare with experimental product ratios from HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.